![molecular formula C31H46N2O2 B10851377 3-[3-Ethyl-1-[3-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]propyl]azepan-3-yl]phenol](/img/structure/B10851377.png)
3-[3-Ethyl-1-[3-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]propyl]azepan-3-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-Ethyl-1-[3-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]propyl]azepan-3-yl]phenol is a complex organic compound characterized by its azepane ring structures linked to phenolic and hydroxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
To prepare this compound, a multi-step synthesis is typically employed, involving the formation of azepane rings followed by the introduction of ethyl groups and phenolic substituents. Common reaction conditions include the use of strong bases and solvents such as toluene or dimethylformamide to facilitate nucleophilic substitution and cyclization reactions. Precise control of temperature and pH is crucial to ensure high yield and purity.
Industrial Production Methods
While laboratory synthesis offers detailed insight, industrial production leverages continuous flow reactors to maintain consistent reaction conditions, improving scalability and reducing impurities. Catalysts such as palladium or platinum compounds may be employed to enhance reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation to introduce carbonyl groups or further functionalize the phenolic ring.
Reduction: Reductive reactions may target the azepane rings, potentially altering their substituents or ring size.
Substitution: Halogenation or alkylation can modify the phenol ring, producing derivatives with varied properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminium hydride, sodium borohydride.
Substitution: Alkyl halides, acid chlorides under basic conditions.
Major Products
Oxidation: Ketones, quinones.
Reduction: Simplified azepane derivatives.
Substitution: Halogenated or alkylated phenols.
Scientific Research Applications
3-[3-Ethyl-1-[3-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]propyl]azepan-3-yl]phenol has a broad spectrum of applications:
Chemistry: As a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Potential use in designing molecules that interact with specific biological pathways, particularly in enzyme inhibition or receptor binding studies.
Medicine: Investigated for therapeutic properties, including anti-inflammatory, anticancer, and neuroprotective effects.
Industry: Utilized in the development of advanced polymers and materials with unique mechanical properties.
Mechanism of Action
This compound's mechanism of action is primarily influenced by its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. The phenolic group can engage in hydrogen bonding with active site residues of enzymes, while the azepane rings provide structural stability and specificity in binding. These interactions may modulate enzymatic activity or receptor signaling pathways, leading to the compound's observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
3-Phenylazepan-1-yl]phenol
3-Ethylazepan-1-yl]phenol
3-(3-Hydroxyphenyl)azepan-1-yl]phenol
Uniqueness
Compared to its similar compounds, 3-[3-Ethyl-1-[3-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]propyl]azepan-3-yl]phenol stands out due to its dual azepane rings, which confer enhanced binding capabilities and structural complexity, making it a versatile candidate in various scientific research applications.
This should cover the detailed aspects of the compound you're interested in. Anything you'd like to dive deeper into?
Properties
Molecular Formula |
C31H46N2O2 |
|---|---|
Molecular Weight |
478.7 g/mol |
IUPAC Name |
3-[3-ethyl-1-[3-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]propyl]azepan-3-yl]phenol |
InChI |
InChI=1S/C31H46N2O2/c1-3-30(26-12-9-14-28(34)22-26)16-5-7-18-32(24-30)20-11-21-33-19-8-6-17-31(4-2,25-33)27-13-10-15-29(35)23-27/h9-10,12-15,22-23,34-35H,3-8,11,16-21,24-25H2,1-2H3 |
InChI Key |
SKYWWOFBHWQWFU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCCCN(C1)CCCN2CCCCC(C2)(CC)C3=CC(=CC=C3)O)C4=CC(=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


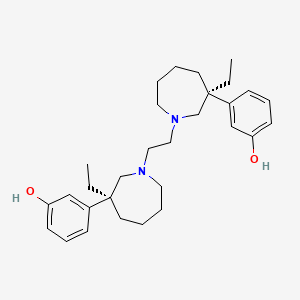
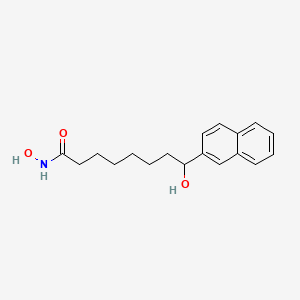
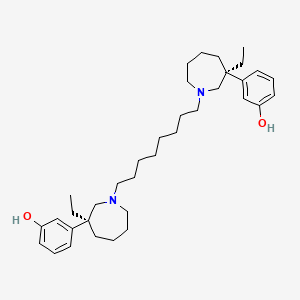

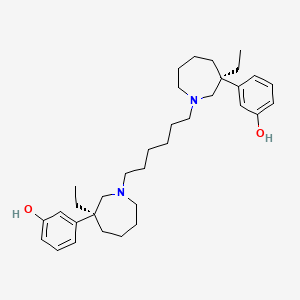

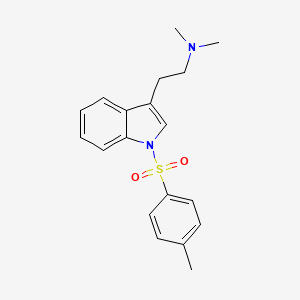
![3-[3-Ethyl-1-[5-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]pentyl]azepan-3-yl]phenol](/img/structure/B10851376.png)
![N-[(5-chloro-1-benzothien-3-yl)methyl]sulfamide](/img/structure/B10851385.png)
![N-[(4-bromo-1-benzothien-3-yl)methyl]sulfamide](/img/structure/B10851388.png)
![3-[3-Ethyl-1-[2-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]ethyl]azepan-3-yl]phenol](/img/structure/B10851390.png)
![N-[3-(2-Ethyl-benzooxazol-7-yl)-propyl]-acetamide](/img/structure/B10851394.png)
![3-[3-Ethyl-1-[10-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]decyl]azepan-3-yl]phenol](/img/structure/B10851396.png)
![3-[3-Ethyl-1-[4-[3-ethyl-3-(3-hydroxyphenyl)azepan-1-yl]butyl]azepan-3-yl]phenol](/img/structure/B10851398.png)
